

Spectroscopic Analysis of 3,4-Dihydroquinolin-1(2H)-amine: A Technical Guide

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Compound of Interest

Compound Name: 3,4-dihydroquinolin-1(2H)-amine

Cat. No.: B1353567

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3,4-dihydroquinolin-1(2H)-amine**. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide focuses on the predicted spectroscopic characteristics based on the analysis of structurally related compounds and established principles of spectroscopic interpretation for the amine and dihydroquinoline moieties. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of **3,4-dihydroquinolin-1(2H)-amine**. These predictions are derived from the analysis of similar heterocyclic amines and quinoline derivatives.

Table 1: Predicted ^1H NMR Chemical Shifts (in ppm)

Protons	Predicted Chemical Shift (δ)	Multiplicity	Notes
NH ₂	1.5 - 3.0	Broad Singlet	Chemical shift is concentration and solvent dependent; signal may disappear upon D ₂ O exchange.
H-2	~3.3	Triplet	
H-3	~1.9	Multiplet	
H-4	~2.8	Triplet	
H-5	~7.0	Doublet	
H-6	~6.7	Triplet	
H-7	~7.0	Triplet	
H-8	~6.6	Doublet	

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon	Predicted Chemical Shift (δ)	Notes
C-2	~48	
C-3	~28	
C-4	~29	
C-4a	~128	
C-5	~129	
C-6	~117	
C-7	~127	
C-8	~114	
C-8a	~145	

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch (Amine)	3400 - 3250	Medium, Sharp	As a primary amine, two bands are expected (asymmetric and symmetric stretching).[1]
C-H Stretch (Aromatic)	3100 - 3000	Medium	
C-H Stretch (Aliphatic)	3000 - 2850	Medium	
N-H Bend (Amine)	1650 - 1580	Medium	
C=C Stretch (Aromatic)	1600 - 1450	Medium to Strong	
C-N Stretch (Alkyl-Aryl Amine)	1335 - 1250	Strong	[1]

Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M] ⁺	148.10	Molecular Ion
[M+H] ⁺	149.11	Protonated Molecular Ion (in ESI-MS)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard procedures for the analysis of quinoline derivatives and amines.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (^1H) and carbon (^{13}C) chemical environments in the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3,4-dihydroquinolin-1(2H)-amine**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.

- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the spectrum using the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.
 - For confirmation of the $-\text{NH}_2$ protons, a D_2O exchange experiment can be performed. Add a drop of D_2O to the NMR tube, shake, and re-acquire the ^1H NMR spectrum. The signal corresponding to the $-\text{NH}_2$ protons should diminish or disappear.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid or liquid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: $4000 - 400 \text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

- Data Acquisition and Processing:
 - Acquire a background spectrum of the empty ATR crystal.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands corresponding to the functional groups. Primary and secondary amines can be identified by the N–H stretching absorption in the 3300 to 3500 cm^{-1} range.^{[3][4][5]} Primary amines typically show two bands in this region.^{[3][4][5]}

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

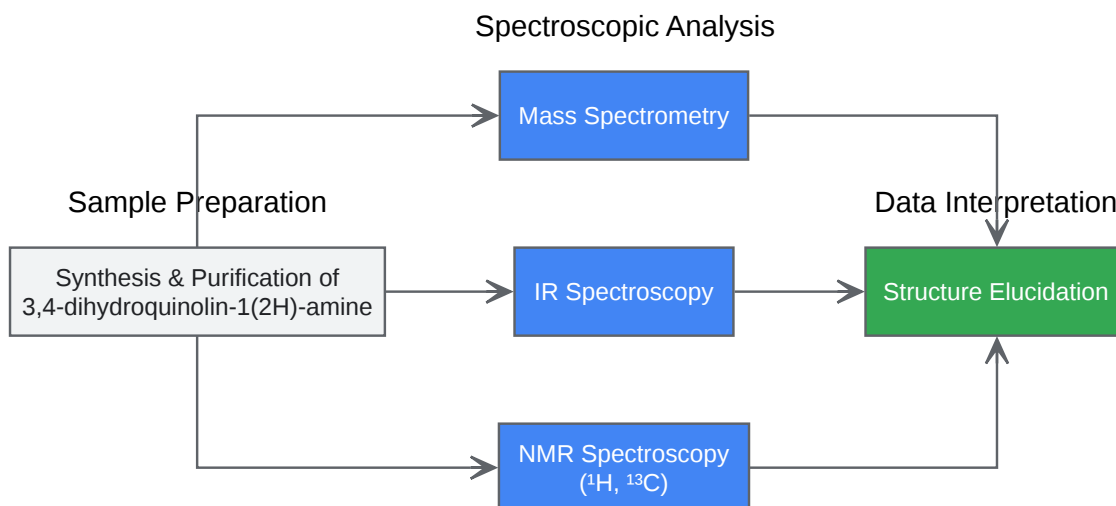
- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.^[6]
 - Further dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$.^[6]
- Instrumentation (Electrospray Ionization - ESI):
 - Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
 - Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Infusion: Introduce the sample solution into the ESI source via a syringe pump at a flow rate of 5-10 $\mu\text{L/min}$.

- Instrument Parameters:
 - Capillary Voltage: 3-5 kV.
 - Nebulizing Gas (N₂) Flow Rate: 1-2 L/min.
 - Drying Gas (N₂) Flow Rate: 5-10 L/min.
 - Drying Gas Temperature: 200-350 °C.
 - Mass Range: m/z 50-500.
- Data Analysis:
 - Identify the peak corresponding to the molecular ion or the protonated molecular ion.
 - Analyze the fragmentation pattern to gain structural information. The "nitrogen rule" in mass spectrometry can be used to infer the presence of an odd number of nitrogen atoms in a molecule if the molecular ion has an odd nominal mass.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **3,4-dihydroquinolin-1(2H)-amine**.

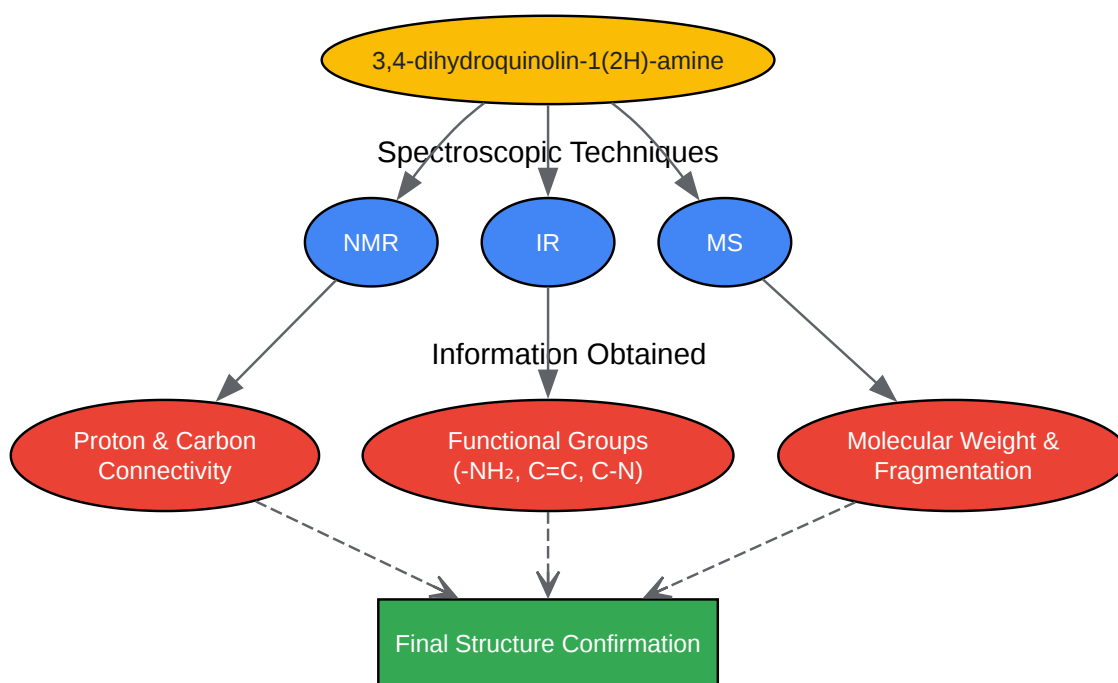


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Caption: General workflow for the spectroscopic analysis of the target compound.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the type of information they provide for structural elucidation.



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Caption: Relationship between spectroscopic techniques and the information derived.

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